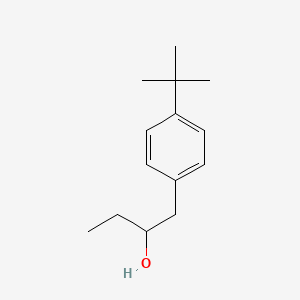

1-(4-tert-Butylphenyl)-2-butanol

Description

1-(4-tert-Butylphenyl)-2-butanol is a secondary alcohol featuring a bulky 4-tert-butylphenyl substituent attached to the second carbon of a butanol chain. The tert-butyl group enhances lipophilicity, influencing solubility and reactivity, while the alcohol moiety enables participation in hydrogen bonding and reactions such as esterification or oxidation .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9,13,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFYQLIUAXCSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the conditions and reagents used.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride for halogenation or sodium hydride for nucleophilic substitution.

Major Products Formed:

Oxidation: 1-(4-tert-Butylphenyl)-2-butanone.

Reduction: Secondary alcohols or hydrocarbons.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-tert-Butylphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and phenyl ring contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-Tert-Butylphenol (CAS 98-54-4)

- Structure: Phenol with a para-tert-butyl group.

- Molecular Formula : C₁₀H₁₄O.

- Key Differences: Lacks the 2-butanol chain, making it a simpler phenolic derivative. Higher acidity (pKa ~10) due to the phenolic -OH group compared to the alcoholic -OH in 1-(4-tert-Butylphenyl)-2-butanol (pKa ~16–18) . Applications: Used as a stabilizer in polymers and a precursor in resin synthesis.

4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)

- Structure: Phenol with para-tert-butyl and ortho-nitro groups.

- Molecular Formula: C₁₀H₁₃NO₃.

- Key Differences: Nitro group increases acidity (pKa ~7–8) and reactivity, enabling use in electrophilic substitution reactions. Hazard profile includes skin/eye irritation risks, unlike the less reactive this compound . Applications: Intermediate in agrochemicals and dyes.

4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)

- Structure: Phenol with two para-tert-butyl groups and a sec-butyl substituent.

- Molecular Formula : C₁₈H₃₀O.

- Key Differences: Steric hindrance from multiple bulky groups reduces solubility in polar solvents compared to this compound. Antioxidant properties due to phenolic -OH, making it suitable for industrial stabilizers .

1-(4-tert-Butylphenyl)-2-(4-methylphenyl)-1H-indole-3-carboxylic Acid

- Structure : Indole derivative with tert-butylphenyl and methylphenyl groups.

- Key Differences: Carboxylic acid functionality introduces higher polarity and acidity compared to the alcohol group in this compound. Applications: Potential use in medicinal chemistry due to the indole scaffold .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The tert-butyl group in all compounds reduces solubility in polar solvents but enhances thermal stability .

- Functional Group Reactivity: Alcohols (e.g., this compound) are less acidic than phenolic analogs but more versatile in nucleophilic reactions .

- Safety Profiles: Phenolic derivatives with nitro groups (e.g., 4-Tert-Butyl-2-Nitro Phenol) require stringent handling due to irritation hazards, whereas alcohols may pose lower immediate risks .

Biological Activity

1-(4-tert-Butylphenyl)-2-butanol, also known as 2-(4-tert-butylphenyl)-2-butanol, is an organic compound characterized by a tert-butyl group attached to a phenyl ring, further connected to a butanol moiety. Its molecular formula is C14H22O, and it features a secondary alcohol functional group. This compound has garnered attention due to its potential biological activities and applications in pharmacology and drug development.

The structural configuration of this compound imparts unique physical and chemical properties. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Biological Activity

Research into the biological activity of this compound indicates that it may interact with specific enzymes or receptors within biological systems, leading to alterations in cellular processes. The exact mechanisms of action are still under investigation, but preliminary studies suggest several potential therapeutic applications:

- Enzyme Interaction : Studies have shown that this compound may modulate the activity of certain enzymes, potentially influencing metabolic pathways.

- Receptor Binding : There is evidence suggesting that it may bind to specific receptors, which could lead to various physiological effects.

Enzyme Modulation

A study examining the interaction of this compound with cytochrome P450 enzymes demonstrated that this compound could act as an inhibitor, affecting the metabolism of other drugs. The inhibition was dose-dependent, indicating that higher concentrations resulted in more significant effects on enzyme activity.

Receptor Studies

In vitro studies have indicated that this compound may exhibit affinity for adrenergic receptors. This interaction could lead to cardiovascular effects similar to those observed with beta-blockers, suggesting potential applications in managing hypertension or other cardiovascular conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylphenol | Contains a tert-butyl group but lacks the butanol moiety | Primarily used as an antioxidant in industrial applications |

| 2-(4-tert-Butylphenyl)ethanol | Similar structure but features an ethanol group instead | Often used in solvent applications |

| 4-tert-Butylphenylacetylene | Contains a phenyl ring with a tert-butyl group and acetylene | Used in polymer chemistry for unique material properties |

The unique combination of the tert-butylphenyl group and butanol moiety in this compound differentiates it from other structurally similar compounds, enhancing its reactivity and potential biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Grignard Reaction : Reacting tert-butylbenzene with butyric acid derivatives.

- Reduction Reactions : Using reducing agents on corresponding ketones or aldehydes derived from phenolic compounds.

These methods allow for adaptations based on desired purity and yield, making this compound accessible for research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.